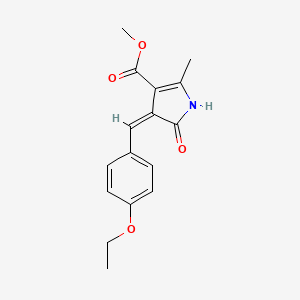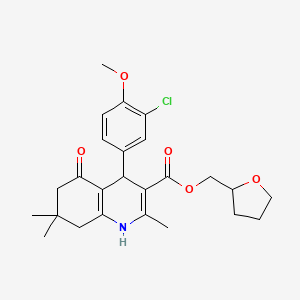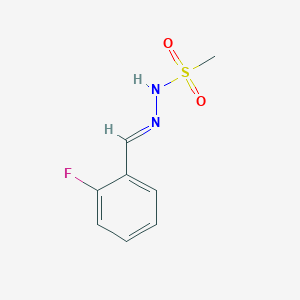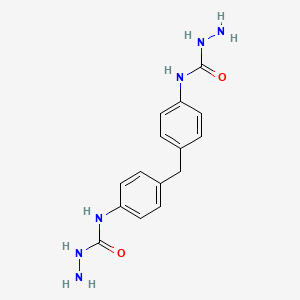
methyl 4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "methyl 4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate" belongs to a class of chemicals known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This interest largely stems from the pyrrole core, a heterocyclic aromatic organic compound, which is a constituent of many important biological molecules.
Synthesis Analysis
The synthesis of pyrrole derivatives, such as methyl 4-aminopyrrole-2-carboxylates, can be achieved through one-pot modes involving relay catalytic cascade reactions. A specific example includes the synthesis from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system, leading to various pyrrolylpyridinium salts and their subsequent transformations (Galenko et al., 2015).
Molecular Structure Analysis
For related compounds, the molecular structure has been determined using X-ray crystallography, revealing intricate details such as the space group, cell dimensions, and intramolecular interactions. These analyses provide insight into the compound's geometrical configurations and stability factors (Zugenmaier, 2013).
Chemical Reactions and Properties
The reactivity of pyrrole derivatives involves nucleophilic reactions, catalytic reductions, and transformations into ylide and betaine derivatives, showcasing their versatility in synthetic chemistry. The catalytic systems play a crucial role in enabling these reactions under mild conditions, leading to a variety of functionalized pyrrole compounds (Galenko et al., 2015).
Physical Properties Analysis
Physical properties such as crystal packing, dipolar interactions, and molecular dimensions are critical for understanding the behavior of these compounds under different conditions. Studies have detailed these aspects through crystallographic analyses and have highlighted the influence of specific substituents on the overall molecular arrangement (Çolak et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and the formation of specific derivatives, are fundamental to the application of pyrrole derivatives. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate demonstrates the compound's potential to undergo acid-catalyzed dehydration, leading to diverse pyrrole systems (Dawadi & Lugtenburg, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of methyl 4-aminopyrrole-2-carboxylates through a relay catalytic cascade reaction, involving a FeCl2/Et3N binary catalytic system (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
- It also plays a role in the synthesis of novel biphenyl-3,5-dihydro-2H- thiazolopyrimidines derivatives, which were characterized for their in vitro antioxidant, antibacterial, and antifungal activities (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012).
Biological and Pharmaceutical Research
- Research into the chemical constituents of the medicinal fungus Xylaria nigripes has identified compounds structurally similar to methyl 4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate with potential neuroprotective, anti-neuroinflammatory, and cytotoxic properties (Xiong, Huang, Wu, Liu, Fan, Wang, Zhao, Yang, Zhang, & Hu, 2016).
- The compound has been incorporated in the synthesis of new N-pyrrolylhydrazide hydrazones, which demonstrated promising in vitro safety and antioxidant activity (Tzankova, Vladimirova, Aluani, Yordanov, Peikova, & Georgieva, 2020).
Chemical Reactivity and Synthesis Techniques
- Its derivatives have been used in the synthesis of methyl 4-imidazolylpyrrole-2-carboxylates, showcasing the versatility of this compound in chemical reactions (Galenko, Tomashenko, Khlebnikov, Novikov, & Panikorovskii, 2015).
- Extensive DFT calculations have been conducted on derivatives of this compound, revealing insights into their electronic, chemical, and drug-likeness properties (Smitha, Mary, Mary, Serdaroğlu, Chowdhury, Rana, Umamahesvari, Sarojini, Mohan, & Pavithran, 2021).
Eigenschaften
IUPAC Name |
methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-4-21-12-7-5-11(6-8-12)9-13-14(16(19)20-3)10(2)17-15(13)18/h5-9H,4H2,1-3H3,(H,17,18)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKCPCLFRYYXRG-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=C(NC2=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=C(NC2=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)
![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)
![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)
![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)

![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)
![ethyl 8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5563011.png)

